1,8-Octanediol

Vue d'ensemble

Description

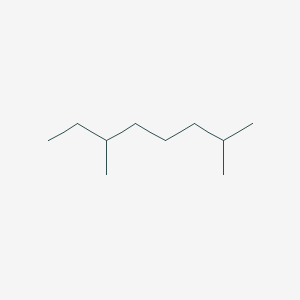

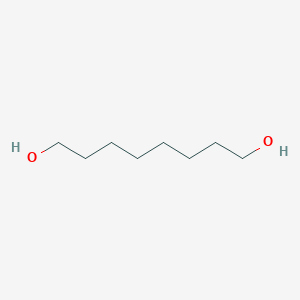

1,8-Octanediol (1,8-OD) is a diol (a molecule with two hydroxyl groups) that is commonly used in chemical synthesis and scientific research. It is a colorless solid with a molecular formula of C8H18O2 and a molecular weight of 146.23 g/mol. 1,8-OD is a versatile compound that can be used in a variety of synthetic and research applications.

Applications De Recherche Scientifique

Synthesis Methods

1,8-Octanediol can be synthesized through various methods. One such method involves using hexamethylene dicyanide and methanol, catalyzed by concentrated sulfuric acid, followed by reduction to yield this compound with a high yield of 97.2% (Zheng Zhi-bing, 2011). Another method uses 1,6-hexanediol, hydrobromic acid, and pyridine, which involves bromide, replacement, and hydrolyzation steps to achieve a total yield of up to 70.5% (Chen Wen-bin, 2011).

Biodegradable Elastomers

This compound is used in synthesizing poly(1,2-propanediol-co-1,8-octanediol-co-citrate) elastomers. These elastomers are characterized for applications in tissue engineering due to their hydrophilicity, tensile strength, and thermal degradation properties (Jia Li et al., 2014). Poly(octanediol-co-citrate) elastomers with lidocaine show potential as high-capacity drug-eluting materials (M. Serrano et al., 2012).

Medical and Biological Applications

This compound has applications in preventing head louse infestation. A study demonstrated that regular use of a spray containing this compound provided significant protection against infestation (I. Burgess et al., 2014). In orthopedic regenerative engineering, the cytocompatibility of this compound was evaluated, showing cell-type dependent cytotoxicity and compatibility with human mesenchymal stem cells (Chuying Ma et al., 2018).

Material Science Applications

This compound is used in synthesizing polyesters, as seen in the study of single crystal morphology of polyesters derived from it, which showed different crystallization conditions and molecular folding properties (S. Gestí et al., 2008). It is also involved in the synthesis of the sex pheromone of Ostrinia fumacalis, showcasing its utility in agricultural applications (Zhou Shu-yang, 2013).

Other Applications

The mechanical, permeability, and degradation properties of 3D designed poly(1,8 octanediol-co-citrate) scaffolds were studied for soft tissue engineering applications, indicating the material's versatility in scaffold design (C. Jeong and S. Hollister, 2010). This compound also plays a role in enhancing the performance of organic light-emitting diodes and bulk heterojunction solar cells, demonstrating its importance in electronic applications (Wan Li et al., 2019; Jae Kwan Lee et al., 2008)(Jae Kwan Lee et al., 2008).

Mécanisme D'action

Target of Action

1,8-Octanediol, also known as octamethylene glycol, is primarily used as a monomer in the synthesis of some polymers such as polyesters and polyurethanes . It is also used in cosmetics as an emollient and humectant . Therefore, its primary targets are the molecules it interacts with during these processes.

Mode of Action

This compound can undergo polycondensation with citric acid to form biodegradable poly (this compound citrate) (POC) crosslinked bioelastomer . It can also undergo Fischer esterification with dicarboxylic acids to form diol-based macromers . These reactions allow this compound to interact with its targets and bring about changes in their structure and function.

Biochemical Pathways

A pathway through a number of ω-hydroxy acids linked by β-oxidation leads to 4-hydroxybutyrate and succinate . This suggests that this compound is involved in the fatty acid metabolism pathway.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific use. In the synthesis of polymers, it contributes to the formation of the polymer structure. In cosmetics, it acts as an emollient and humectant, helping to soften and moisturize the skin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of its use in cosmetics, factors such as pH, temperature, and the presence of other ingredients can affect its performance. In terms of safety, it is known to cause skin and eye irritation, and may cause respiratory irritation .

Safety and Hazards

1,8-Octanediol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Orientations Futures

There is ongoing research into the use of 1,8-Octanediol in the production of biodegradable and biocompatible materials. For example, it has been used in the synthesis of poly (this compound-co-citrate) (POC) and characterize the influence of HA compositions against mechanical properties and compatibility of POC-HA . Another research has shown that this compound can undergo polycondensation with citric acid to form a biodegradable poly (this compound citrate) (POC) crosslinked bioelastomer which can be blended with various additives .

Analyse Biochimique

Biochemical Properties

1,8-Octanediol is a diol and fatty alcohol. It is typically used as a monomer in the synthesis of polymers like polyesters and polyurethanes . It is synthesized by hydrogenation reduction under high temperature and high pressure using diethyl suberate as raw material and copper-chromium oxide as catalyst .

Cellular Effects

This compound has been used in the fabrication of core-shell structures for retinal regeneration . The biocompatible and biodegradable polymers of poly(glycerol sebacate) (PGS) and poly(this compound citrate) (POC) were used to fabricate a core-shell structure . The cultured cells were attached and proliferated very well on all the scaffolds, especially on the POC contained one .

Molecular Mechanism

This compound can undergo polycondensation with citric acid to form biodegradable poly(this compound citrate) (POC) crosslinked bioelastomer which can be blended with various additives . It can also undergo Fischer esterification with dicarboxylic acids to form diol-based macromers .

Temporal Effects in Laboratory Settings

It is known that this compound can undergo polycondensation with citric acid to form biodegradable poly(this compound citrate) (POC) crosslinked bioelastomer .

Metabolic Pathways

This compound is involved in the synthesis of polymers such as polyesters and polyurethanes . It is synthesized by hydrogenation reduction under high temperature and high pressure using diethyl suberate as raw material and copper-chromium oxide as catalyst .

Propriétés

IUPAC Name |

octane-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIJHBUUFURJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31762-64-8 | |

| Record name | Poly(oxy-1,8-octanediyl), α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31762-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2022416 | |

| Record name | 1,8-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

629-41-4 | |

| Record name | 1,8-Octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Octanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/806K32R50Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,8-octanediol?

A1: this compound has a molecular formula of C8H18O2 and a molecular weight of 146.23 g/mol.

Q2: Can you describe a new, industrializable method for synthesizing this compound?

A2: One efficient method involves a two-step process. First, 1,8-octanedioic acid dimethyl ester is synthesized using hexamethylene dicyanide and methanol with concentrated sulfuric acid as a catalyst. This ester is then reduced to this compound using sodium borohydride in a NaBH4-methanol-tetrahydrofuran solvent system. []

Q3: How does the structure of this compound influence its stability in aqueous solutions, particularly in the presence of surfactants like sodium dodecyl sulfate (SDS)?

A3: Research suggests that this compound exhibits instability in water and strong hydrophobic interactions with SDS anions. This is attributed to its long hydrophobic carbon chain, which prefers to interact with other hydrophobic molecules like SDS rather than the polar water molecules. []

Q4: How does the structure of this compound compare to 1-butanol in terms of binding to polyion domains?

A4: While both alcohols show comparable effects on binding isotherms, this compound displays greater instability in both water and polyion domains. This is because one this compound molecule structurally approximates the binding of two 1-butanol molecules, increasing its hydrophobic character. []

Q5: What role does this compound play in the synthesis of poly(glycerol-1,8-octanediol-sebacate) (PGOS) copolymers?

A5: this compound acts as a comonomer with glycerol and sebacic acid in PGOS synthesis. The incorporation of this compound allows fine-tuning of the copolymer's properties, such as increasing melting temperature, enhancing mechanical strength, and slowing down degradation rates compared to pure poly(glycerol sebacate) (PGS). [, ]

Q6: How does the ratio of glycerol to this compound influence the properties of PGOS copolymers?

A6: Increasing the this compound content in PGOS generally leads to higher melting temperatures (Tm) and enthalpies of fusion (ΔHf), indicating enhanced thermal stability. For example, Tm values can range from 5.3 to 21.1 °C and ΔHf from 8.0 to 23.1 J/g depending on the glycerol-to-octanediol ratio. []

Q7: Can this compound be used to create biodegradable elastomers for tissue engineering? If so, what are the advantages?

A7: Yes, this compound can be copolymerized with citric acid to synthesize poly(this compound-co-citrate) (POC), a biodegradable elastomer suitable for tissue engineering. POC exhibits biocompatibility, biodegradability, and tunable mechanical properties. It can be further modified to release bioactive molecules, making it promising for applications like cartilage regeneration and vascular graft coatings. [, , , , ]

Q8: How do the properties of POC change with the incorporation of silica?

A8: Incorporating silica into POC through grafting leads to silica grafted poly(this compound-co-citrate) (SPOC) hybrid elastomers. The silica phase enhances POC's thermal stability, mechanical properties, hydrophilicity, biodegradation, and biocompatibility. This makes SPOC promising for both soft and hard tissue regeneration. []

Q9: Can you elaborate on the use of deep eutectic solvents in the synthesis of lidocaine-releasing POC elastomers?

A9: Deep eutectic solvents composed of this compound and lidocaine can facilitate the synthesis of lidocaine-loaded POC elastomers at temperatures below 100°C. This approach helps preserve lidocaine's integrity within the polymer matrix, leading to high drug-loading capacity and controlled release properties. []

Q10: Is there evidence that this compound-based polymers can be used for drug delivery?

A10: Research shows that chemically modified POC, such as heparan-binding POC (HBPOCf), can serve as platforms for sustained release of proangiogenic growth factors like VEGF, FGF2, and IGF-1. This highlights the potential of this compound-based polymers for controlled drug delivery applications. []

Q11: Can this compound be utilized in the development of sustainable soft sensors?

A11: Yes, this compound, when copolymerized with citric acid and polyethylene glycol (PEG), can create biodegradable and flexible polyester elastomers. These elastomers can be combined with silver nanowires (AgNWs) to produce conductive materials suitable for soft sensors. These sensors demonstrate high sensitivity to mechanical stimuli, making them promising for applications like monitoring human motion and physiological activities. []

Q12: Has this compound been used in the synthesis of compounds with biological activity?

A12: Yes, this compound has been used as a starting material in the synthesis of strongylodiol-G, a naturally occurring acetylenic alcohol found in marine sponges. [] This highlights the potential of this compound as a building block for creating molecules with potential biological activity.

Q13: What is the role of this compound in the synthesis of royal jelly acid?

A13: this compound is a key starting material in a novel synthesis route for royal jelly acid. The process involves monoacylation of this compound, followed by oxidation, Wittig-Horner reaction, and hydrolysis to yield the desired product. This method is advantageous due to its high selectivity, yield, and simplicity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)

![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)